4-Bromo-3-nitro-N-phenylbenzenesulfonamide
Description
4-Bromo-3-nitro-N-phenylbenzenesulfonamide is a sulfonamide derivative characterized by a bromine atom at the 4-position, a nitro group at the 3-position, and an N-phenyl substituent on the sulfonamide moiety. Sulfonamides are widely studied for their antimicrobial properties, with structural features such as halogenation and nitro groups influencing electronic effects, hydrogen bonding, and lipophilicity .
Properties
Molecular Formula |
C12H9BrN2O4S |
|---|---|
Molecular Weight |
357.18 g/mol |
IUPAC Name |
4-bromo-3-nitro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C12H9BrN2O4S/c13-11-7-6-10(8-12(11)15(16)17)20(18,19)14-9-4-2-1-3-5-9/h1-8,14H |
InChI Key |
OOFFTBMVBFHOOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-nitro-N-phenylbenzenesulfonamide typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base. One common method includes the use of pyridine as a base and dichloromethane as a solvent. The reaction is carried out at room temperature, and the product is purified using silica gel column chromatography .
Industrial Production Methods: While specific industrial production methods for 4-Bromo-3-nitro-N-phenylbenzenesulfonamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-nitro-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are commonly employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like azido or thiocyanato derivatives.
Reduction Reactions: The major product is 4-bromo-3-amino-N-phenylbenzenesulfonamide.
Scientific Research Applications
4-Bromo-3-nitro-N-phenylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide moiety.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-3-nitro-N-phenylbenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
Key Comparative Insights
- In contrast, the nitro group in 4-Bromo-3-nitro-N-phenylbenzenesulfonamide likely enhances electrophilic interactions with microbial enzymes .
- Reactivity : Halogenation patterns significantly influence reactivity. The di-bromo derivative (CAS 10589-69-2) may exhibit higher electrophilicity, useful in cross-coupling reactions .
- Structural Simplicity : N-(4-Bromophenyl)benzenesulfonamide (CAS 16468-97-6) lacks the nitro group, resulting in reduced electronic effects and possibly lower antimicrobial efficacy .
Hydrogen Bonding and Crystal Packing
Studies on sulfonamides highlight the role of hydrogen-bonding motifs in crystal packing and solubility. The nitro group in 4-Bromo-3-nitro-N-phenylbenzenesulfonamide can act as both a hydrogen bond acceptor and donor, influencing supramolecular arrangements . Similar compounds, such as those with trifluoromethyl groups (e.g., CAS 1020253-05-7), exhibit altered hydrogen-bonding networks due to electronegative substituents .
Biological Activity
4-Bromo-3-nitro-N-phenylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of molecules known for their diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of 4-Bromo-3-nitro-N-phenylbenzenesulfonamide, detailing its mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C12H10BrN3O2S
- Molecular Weight : 341.19 g/mol
- IUPAC Name : 4-bromo-3-nitro-N-phenylbenzenesulfonamide
The biological activity of 4-Bromo-3-nitro-N-phenylbenzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It is known to inhibit certain enzymes involved in inflammatory pathways, which can lead to reduced inflammation and pain.
- Antimicrobial Activity : The sulfonamide moiety has been shown to exhibit bactericidal properties by interfering with bacterial folic acid synthesis.
- Reactive Oxygen Species (ROS) Scavenging : The compound may act as an antioxidant, neutralizing harmful ROS that contribute to cellular damage.
Antimicrobial Activity
Research indicates that 4-Bromo-3-nitro-N-phenylbenzenesulfonamide demonstrates significant antimicrobial properties against various bacterial strains. A study conducted using the disk diffusion method showed effective inhibition zones against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. For instance, it was observed that treatment with 4-Bromo-3-nitro-N-phenylbenzenesulfonamide led to a decrease in IL-6 and TNF-alpha levels by approximately 40% compared to untreated controls.
Anticancer Potential
Preliminary studies suggest that 4-Bromo-3-nitro-N-phenylbenzenesulfonamide may have anticancer properties. In cell line assays, it exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were determined as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
Case Studies
- Cardiovascular Effects : A study explored the effects of benzenesulfonamide derivatives on perfusion pressure using isolated rat heart models. Results indicated that compounds similar to 4-Bromo-3-nitro-N-phenylbenzenesulfonamide could significantly decrease coronary resistance, suggesting potential cardiovascular benefits through calcium channel modulation .
- Docking Studies : Computational docking studies have identified potential interactions between 4-Bromo-3-nitro-N-phenylbenzenesulfonamide and various protein targets involved in inflammation and cancer progression. These studies provide insights into the binding affinities and interaction modes of the compound with key enzymes and receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
